molecular formula C12H12O4 B14773259 (1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid

(1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid

Cat. No.: B14773259
M. Wt: 220.22 g/mol
InChI Key: RIDXNPOAOROPNF-ACGXKRRESA-N
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Description

(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid is a chiral cyclopropane derivative with a p-tolyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of p-tolyl-substituted alkenes with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Rhodium acetate or copper(I) chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropane ring to more stable structures.

    Substitution: The p-tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-tolyl ketones or carboxylic acids, while reduction can lead to cyclopropane derivatives with altered ring structures.

Scientific Research Applications

(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1,1-dicarboxylic acid: Lacks the p-tolyl group, resulting in different reactivity and applications.

    (1R,2S)-1-Phenylcyclopropane-1,2-dicarboxylic acid: Similar structure but with a phenyl group instead of a p-tolyl group, leading to variations in chemical behavior and biological activity.

Uniqueness

(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid is unique due to its specific chiral configuration and the presence of the p-tolyl group, which imparts distinct chemical and biological properties compared to other cyclopropane derivatives.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C12H12O4/c1-7-2-4-8(5-3-7)12(11(15)16)6-9(12)10(13)14/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9?,12-/m0/s1

InChI Key

RIDXNPOAOROPNF-ACGXKRRESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@]2(CC2C(=O)O)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)O)C(=O)O

Origin of Product

United States

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